molecular formula C26H30N6O5S B14920497 2-{4-[(1-Ethoxy-1-oxo-3-phenylpropan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-{4-[(1-Ethoxy-1-oxo-3-phenylpropan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B14920497
M. Wt: 538.6 g/mol
InChI Key: DBNRAVCSPPSJCZ-UHFFFAOYSA-N
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Description

2-(4-{[(1-BENZYL-2-ETHOXY-2-OXOETHYL)AMINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrido[2,3-d]pyrimidine core, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1-BENZYL-2-ETHOXY-2-OXOETHYL)AMINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrido[2,3-d]pyrimidine core, and the addition of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1-BENZYL-2-ETHOXY-2-OXOETHYL)AMINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-{[(1-BENZYL-2-ETHOXY-2-OXOETHYL)AMINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe or a tool for studying cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(1-BENZYL-2-ETHOXY-2-OXOETHYL)AMINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(1-BENZYL-2-ETHOXY-2-OXOETHYL)AMINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its combination of functional groups and structural complexity, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H30N6O5S

Molecular Weight

538.6 g/mol

IUPAC Name

2-[4-[(1-ethoxy-1-oxo-3-phenylpropan-2-yl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C26H30N6O5S/c1-3-30-16-19(23(34)35)21(33)18-15-27-25(29-22(18)30)31-10-12-32(13-11-31)26(38)28-20(24(36)37-4-2)14-17-8-6-5-7-9-17/h5-9,15-16,20H,3-4,10-14H2,1-2H3,(H,28,38)(H,34,35)

InChI Key

DBNRAVCSPPSJCZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(CC4=CC=CC=C4)C(=O)OCC)C(=O)O

Origin of Product

United States

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